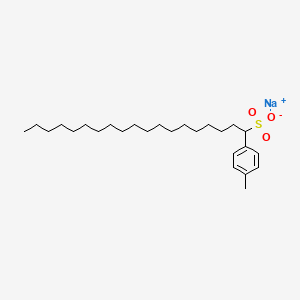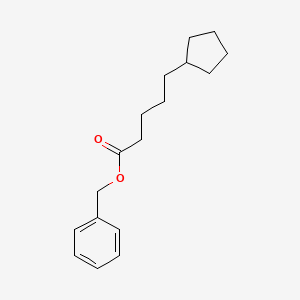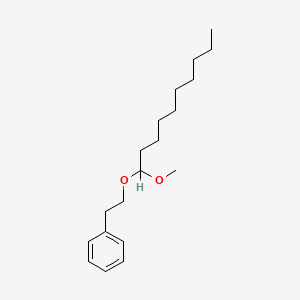
(2-((1-Methoxydecyl)oxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((1-Methoxydecyl)oxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a (2-((1-methoxydecyl)oxy)ethyl) group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1-Methoxydecyl)oxy)ethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent. One possible route could be the etherification of benzene with (2-((1-methoxydecyl)oxy)ethyl) chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions would likely include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale etherification reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-((1-Methoxydecyl)oxy)ethyl)benzene can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions might yield the corresponding alkane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis.
- Potential precursor for more complex molecules.
Biology:
- May be studied for its interactions with biological molecules.
- Potential use in drug discovery and development.
Medicine:
- Could be explored for pharmacological properties.
- Possible applications in the development of therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Potential applications in materials science and polymer production.
Mécanisme D'action
(2-((1-Methoxydecyl)oxy)ethyl)benzene: can be compared with other alkylated benzene derivatives, such as ethylbenzene, propylbenzene, and butylbenzene.
Uniqueness: The presence of the (2-((1-methoxydecyl)oxy)ethyl) group imparts unique chemical and physical properties, potentially influencing its reactivity and applications.
Comparaison Avec Des Composés Similaires
- Ethylbenzene
- Propylbenzene
- Butylbenzene
- (2-((1-Methoxyethyl)oxy)ethyl)benzene
Propriétés
Numéro CAS |
93894-22-5 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-(1-methoxydecoxy)ethylbenzene |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-12-15-19(20-2)21-17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
Clé InChI |
XLUFTQHSDFJRJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(OC)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


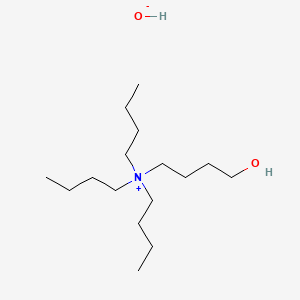
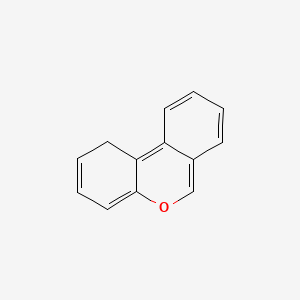
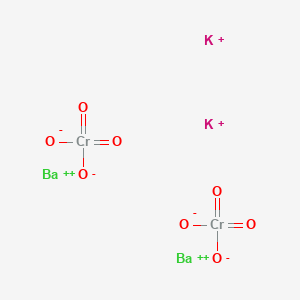
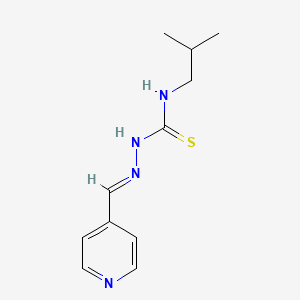
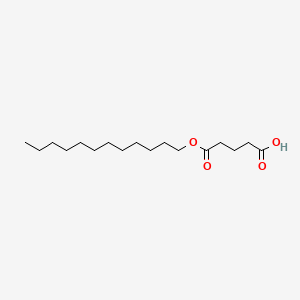
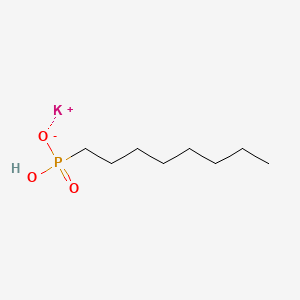
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
